
Benzene, 1-ethyl-3-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-3-(2-phenylethyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with an ethyl group at the first position and a phenylethyl group at the third position. This compound is known for its stability due to the delocalized π-electrons in the benzene ring, which follow Huckel’s rule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-ethyl-3-(2-phenylethyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature to elevated temperatures.
Substitution: Br₂, HNO₃, AlCl₃, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-ethyl-3-(2-phenylethyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It helps in understanding the interaction of aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, Benzene, 1-ethyl-3-(2-phenylethyl)- is used in the manufacture of polymers, resins, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethyl-3-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity. The ethyl and phenylethyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, 1-ethyl-3-(2-phenylethyl)- is unique due to the presence of both ethyl and phenylethyl groups, which provide distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a versatile compound in various applications .
Propiedades
Número CAS |
125328-94-1 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-ethyl-3-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3 |
Clave InChI |
ZAHSYJQCZLURQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


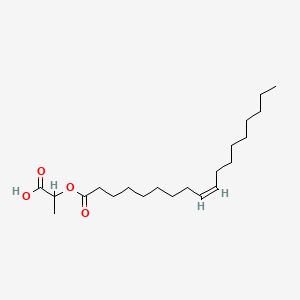
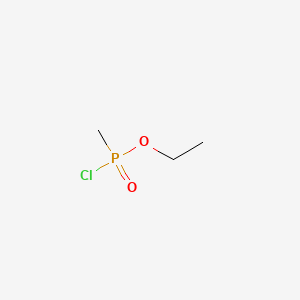
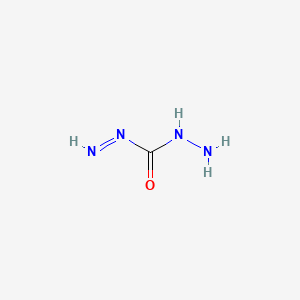
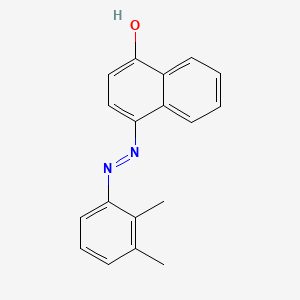

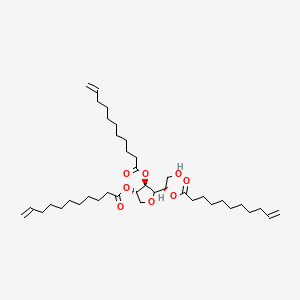
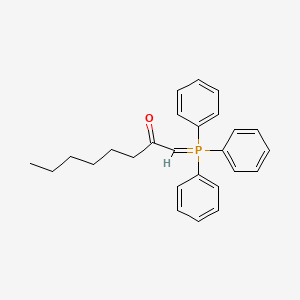
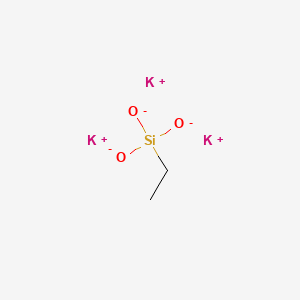

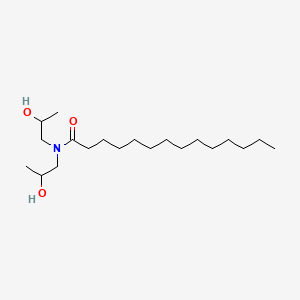
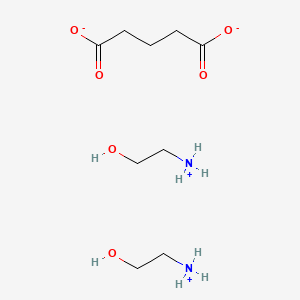
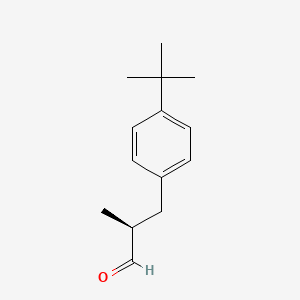
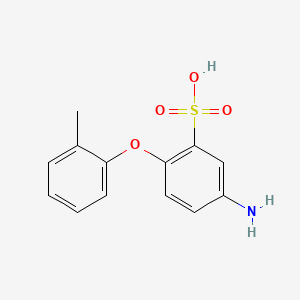
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
